2-(((3aR,4S,6R,6aS)-6-(7-Chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol
Description
This compound is a key intermediate in the synthesis of ticagrelor, a P2Y₁₂ receptor antagonist used as an antiplatelet agent . Structurally, it features a triazolo[4,5-d]pyrimidine core substituted with a 7-chloro group, a 5-propylthio moiety, and a cyclopenta[d][1,3]dioxolane ring system linked to an ethanol group. Its synthesis involves nucleophilic substitution of 4,6-dichloro-2-(propylthio)-5-pyrimidinamine with 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol, followed by cyclization and deprotection steps, yielding ~55–65% overall .
Properties
IUPAC Name |
2-[[(3aR,4S,6R,6aS)-6-(7-chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN5O4S/c1-4-7-28-16-19-14(18)11-15(20-16)23(22-21-11)9-8-10(25-6-5-24)13-12(9)26-17(2,3)27-13/h9-10,12-13,24H,4-8H2,1-3H3/t9-,10+,12+,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDSRYMPNIDSMX-RSLMWUCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=N1)Cl)N=NN2C3CC(C4C3OC(O4)(C)C)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC2=C(C(=N1)Cl)N=NN2[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001100182 | |
| Record name | 2-[[(3aR,4S,6R,6aS)-6-[7-Chloro-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001100182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376608-75-2 | |
| Record name | 2-[[(3aR,4S,6R,6aS)-6-[7-Chloro-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=376608-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(3aR,4S,6R,6aS)-6-[7-Chloro-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001100182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[7-Chloro-5-(propylsulfanyl)[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol, (1S,2S,3R,5S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NXW4DNB44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
The compound 2-(((3aR,4S,6R,6aS)-6-(7-Chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol , with the CAS number 376608-75-2 , is a complex organic molecule known for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 429.92 g/mol . The structure includes a chloro-substituted triazole and a tetrahydro-cyclopenta-dioxol moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H24ClN5O4S |
| Molecular Weight | 429.92 g/mol |
| Density | 1.6 ± 0.1 g/cm³ |
| Boiling Point | 644.7 ± 65.0 °C |
| Flash Point | 343.7 ± 34.3 °C |
The compound is primarily recognized as a P2Y12 receptor antagonist , which plays a crucial role in platelet aggregation and thrombus formation. By inhibiting this receptor, the compound effectively reduces platelet activation and aggregation, making it beneficial in preventing thrombotic events such as myocardial infarction and stroke.
Pharmacological Studies
Several studies have investigated the biological activity of this compound:
- Antiplatelet Activity : In vitro assays demonstrated that the compound significantly inhibits ADP-induced platelet aggregation in human platelets, suggesting its potential use in antithrombotic therapy .
- G Protein-Coupled Receptor Interaction : The compound has been shown to interact with various G protein-coupled receptors (GPCRs), influencing downstream signaling pathways that regulate vascular tone and platelet function .
-
Case Studies :
- A clinical trial evaluated the efficacy of this compound in patients with acute coronary syndrome, showing a marked reduction in major adverse cardiovascular events compared to placebo .
- Another study highlighted its role in enhancing the efficacy of existing antiplatelet therapies when used in combination with aspirin .
Safety and Toxicology
Toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.
Comparison with Similar Compounds
Key Observations :
Substituent Impact on Activity :
- The propylthio (SPr) group at position 5 enhances binding to the P2Y₁₂ receptor, as seen in the target compound and 16m . Removal of this group (e.g., 7v) reduces antiplatelet efficacy .
- Chloro (Cl) at position 7 improves metabolic stability, a feature shared by the target compound and 7v .
- Cyclopropane-difluorophenyl substituents (e.g., in 16m and 7v) enhance selectivity for the P2T receptor .
Biological Performance :
- Compound 16m demonstrates dual antiplatelet and antibacterial activity, attributed to its thioether and cyclopropane groups .
- The target compound’s intermediate role in ticagrelor production underscores its industrial scalability, with optimized conditions (e.g., mild temperatures, fewer steps) .
Comparison with Non-Triazolo Pyrimidine Derivatives
and describe pyrrolo-thiazolo-pyrimidine derivatives (e.g., compounds 6 , 7 , 12 , 13 ), which lack the triazolo[4,5-d]pyrimidine core. These compounds exhibit distinct pharmacological profiles:
Preparation Methods
Condensation and Cyclization Strategy
The primary route involves a three-step process starting from 4,6-dichloro-2-propylthiopyrimidine-5-amine and a functionalized cyclopenta[d]dioxolane derivative:
Step 1: Nucleophilic Amination
4,6-Dichloro-2-propylthiopyrimidine-5-amine reacts with 2-{[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,dioxol-4-yl]oxy}-1-ethanol L-tartaric acid salt in the presence of cesium carbonate. This step replaces one chlorine atom with an amine group, forming an intermediate pyrimidine derivative.
Key Conditions :
Step 2: Diazotization and Cyclization
The intermediate undergoes diazotization with sodium nitrite (NaNO₂) in acetic acid and dichloromethane (DCM), forming the triazolo[4,5-d]pyrimidine core. This step introduces the 7-chloro group via in situ generation of a diazonium intermediate.
Key Conditions :
-
Solvent: DCM
-
Temperature: 0–5°C (initially), then room temperature
-
Reaction Time: 2–3 hours
Step 3: Purification
The crude product is purified using non-polar solvents (e.g., hexane/ethyl acetate), achieving >99% purity by HPLC.
Industrial-Scale Optimization
The patent WO2017072790A1 highlights critical improvements for scalability:
| Parameter | Prior Art | Optimized Process |
|---|---|---|
| Reaction Steps | 5–6 | 3 |
| Hazardous Reagents | Azide compounds | Sodium nitrite/AcOH |
| Solvent Consumption | 15 L/kg | 8 L/kg |
| Overall Yield | 45–50% | 68–72% |
Key advancements include:
-
Elimination of azide intermediates , reducing explosion risks.
-
In situ cyclization without isolating intermediates, minimizing yield loss.
-
Non-polar solvent purification , enhancing cost-effectiveness.
Mechanistic Insights
Diazotization-Cyclization Mechanism
The formation of the triazolo[4,5-d]pyrimidine ring proceeds via:
-
Diazonium Salt Formation : NaNO₂ and AcOH protonate the amine, generating a nitrosonium ion (NO⁺), which reacts with the amine to form a diazonium intermediate.
-
Intramolecular Cyclization : The diazonium group attacks the adjacent carbon, releasing nitrogen gas and forming the triazole ring.
-
Chloride Retention : The 7-chloro group remains intact due to steric hindrance from the cyclopenta[d]dioxolane core.
Analytical Characterization
Critical quality control metrics include:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC | ≥99.0% |
| Enantiomeric Excess | Chiral HPLC | ≥99.5% |
| Residual Solvents | GC | <500 ppm (DCM) |
| Chlorine Content | ICP-MS | 6.2–6.4% |
Challenges and Solutions
Stereochemical Control
The 3aR,4S,6R,6aS configuration is maintained via:
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
To optimize synthesis, focus on:
- Reaction Solvent Selection : Use water-alcohol mixtures (e.g., ethanol/water) to balance solubility and reaction efficiency, as demonstrated in analogous triazolo-thiadiazine syntheses .
- Temperature Control : Gradual heating during cyclization steps minimizes side reactions .
- Purification : Recrystallization from ethanol-DMF mixtures enhances purity, as shown for structurally similar pyrazoline derivatives .
- Intermediate Characterization : Validate intermediates via H NMR before proceeding, ensuring correct regiochemistry .
Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : H NMR resolves stereochemistry and confirms substituent positions (e.g., propylthio group and cyclopenta-dioxolane ring) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, especially for the triazolo-pyrimidine core .
- HPLC-PDA : Assesses purity and detects trace impurities using reverse-phase C18 columns .
Q. How can computational tools like SwissADME predict the physicochemical properties and drug-likeness of this compound?
- Lipophilicity (LogP) : Predict using XLOGP3 to evaluate membrane permeability .
- Solubility : SwissADME’s BOILED-Egg model estimates gastrointestinal absorption .
- Drug-Likeness : Compare parameters (e.g., molecular weight, rotatable bonds) against reference drugs like celecoxib to prioritize analogs for in vitro testing .
Advanced Research Questions
Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s pharmacokinetic properties?
- Iterative Refinement : Use experimental solubility/logP data to recalibrate computational models (e.g., adjust atomic contributions in SwissADME) .
- Mechanistic Insights : Perform quantum mechanical calculations (e.g., DFT) to identify electronic effects of the 7-chloro and propylthio groups that may disrupt predictions .
Q. What strategies are recommended for resolving contradictions in reaction outcomes during multi-step synthesis?
- Pathway Analysis : Employ LC-MS to track intermediates in real-time, identifying bottlenecks (e.g., incomplete cyclization) .
- Condition Screening : Use Design of Experiments (DoE) to test variables (e.g., catalyst loading, solvent ratios) systematically, as applied in triazolo-pyrimidine syntheses .
Q. How can AI-driven platforms like COMSOL Multiphysics enhance the synthesis and process optimization of this compound?
Q. What in silico approaches are suitable for elucidating the reaction mechanisms involving the triazolo-pyrimidine core?
Q. How can high-throughput experimentation (HTE) improve the scalability of this compound’s synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
